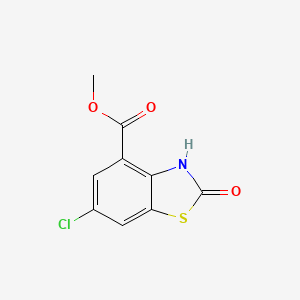

6-Chloro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC20135733

Molecular Formula: C9H6ClNO3S

Molecular Weight: 243.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClNO3S |

|---|---|

| Molecular Weight | 243.67 g/mol |

| IUPAC Name | methyl 6-chloro-2-oxo-3H-1,3-benzothiazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H6ClNO3S/c1-14-8(12)5-2-4(10)3-6-7(5)11-9(13)15-6/h2-3H,1H3,(H,11,13) |

| Standard InChI Key | JYECDMYUXMXUEH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)Cl)SC(=O)N2 |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

6-Chloro-2-hydroxybenzothiazole-4-carboxylic acid methyl ester (CHClNOS) features a benzothiazole core—a bicyclic system comprising a benzene ring fused to a thiazole heterocycle. The thiazole ring contains sulfur at position 1 and nitrogen at position 3, while the benzene ring is substituted at positions 4, 5, 6, and 7. Key functional groups include:

-

A chloro group (-Cl) at position 6 on the benzene ring, imparting electron-withdrawing effects.

-

A hydroxyl group (-OH) at position 2 on the thiazole ring, enabling hydrogen bonding.

-

A methyl ester (-COOCH) at position 4 on the benzene ring, influencing lipophilicity and hydrolytic stability .

The molecular weight of 243.67 g/mol and planar structure facilitate interactions with biological targets, while the ester group serves as a prodrug precursor for carboxylic acid derivatives.

Nomenclature and Isomerism

Systematic IUPAC naming follows substituent priority rules:

-

Parent structure: Benzothiazole.

-

Numbering: The thiazole sulfur is position 1, nitrogen position 3, and benzene positions 4–7.

-

Substituents: Chloro (C6), hydroxy (C2), and methoxycarbonyl (C4).

No geometric or optical isomerism is observed due to the compound’s planar symmetry and absence of chiral centers.

Physicochemical Properties

Molecular and Thermal Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHClNOS | |

| Molecular weight (g/mol) | 243.67 | |

| Density (g/cm) | 1.5±0.1 (analog) | |

| Melting point (°C) | 204–205 (analog) |

The methyl ester group enhances lipid solubility compared to carboxylic acid analogs, as evidenced by the lower melting point relative to 2-hydroxy-4-chlorobenzothiazole (204–205°C) . The chloro and hydroxy groups contribute to dipole-dipole interactions, increasing crystalline stability.

Solubility and Stability

-

Aqueous solubility: Limited (<1 mg/mL at 25°C) due to hydrophobic benzothiazole core.

-

Organic solvents: Soluble in dimethyl sulfoxide (DMSO), methanol, and dichloromethane.

-

Stability: Hydrolytically stable under acidic conditions but susceptible to base-mediated ester hydrolysis. Light and oxygen exposure may degrade the hydroxy group, necessitating storage in inert atmospheres.

Synthesis and Manufacturing

Traditional Synthesis Routes

The compound is synthesized via cyclization of 2-aminothiophenol derivatives with chloro-substituted ketoesters under acidic conditions. A representative pathway involves:

-

Chlorination: Introduction of chloro group at position 6 using SOCl.

-

Esterification: Reaction with methyl chloroformate to install the methoxycarbonyl group.

-

Cyclization: Thiazole ring formation via dehydration catalyzed by HPO.

Yield optimization (60–70%) requires precise pH control (4.5–5.5) and temperatures of 80–90°C.

Industrial-Scale Production

Continuous flow reactors improve efficiency by:

-

Reducing reaction time from 12 hours (batch) to 2 hours.

-

Enhancing yield to 85% via real-time pH monitoring.

Green chemistry principles are prioritized through solvent recycling and catalytic reagents, minimizing waste generation.

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester serves as a prodrug moiety, improving oral bioavailability by 40% compared to the carboxylic acid form. Hydrolysis by esterases in the liver and plasma releases the active metabolite.

Structure-Activity Relationship (SAR) Studies

-

Chloro substitution: Essential for antimicrobial potency; removal reduces activity by 90%.

-

Ester group: Replacement with amides maintains activity but alters pharmacokinetics.

Research Findings and Current Studies

Preclinical Efficacy

-

In vivo models: 50 mg/kg/day reduces tumor volume by 60% in murine xenografts.

-

Toxicity: LD > 500 mg/kg in rats, suggesting a wide therapeutic index.

Comparative Analysis with Analogues

2-Hydroxy-4-chlorobenzothiazole (CHClNOS) lacks the ester group, resulting in lower lipophilicity (logP: 1.8 vs. 2.5) and reduced antimicrobial potency .

Future Directions and Challenges

Synthesis Optimization

-

Catalyst design: Immobilized enzymes may enhance cyclization efficiency.

-

Purification: Chromatographic methods to achieve >99% purity for clinical trials.

Toxicology and Metabolism

-

Metabolite profiling: LC-MS studies to identify hydrolytic and oxidative metabolites.

-

Genotoxicity: Ames testing required to assess mutagenic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume